molecular formula C10H20N2O3 B048024 (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate CAS No. 1257850-83-1

(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

Cat. No.: B048024
CAS No.: 1257850-83-1
M. Wt: 216.28 g/mol
InChI Key: OTGAMPLHQAGRIU-MRVPVSSYSA-N
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Description

®-tert-Butyl (morpholin-3-ylmethyl)carbamate is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring and a tert-butyl carbamate group. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (morpholin-3-ylmethyl)carbamate typically involves the reaction of ®-3-aminomethylmorpholine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

(R)-3-Aminomethylmorpholine+tert-Butyl chloroformate(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate+HCl\text{(R)-3-Aminomethylmorpholine} + \text{tert-Butyl chloroformate} \rightarrow \text{(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate} + \text{HCl} (R)-3-Aminomethylmorpholine+tert-Butyl chloroformate→(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (morpholin-3-ylmethyl)carbamate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (morpholin-3-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines.

Scientific Research Applications

®-tert-Butyl (morpholin-3-ylmethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (morpholin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate: The enantiomer of the compound, with similar chemical properties but different biological activity.

    Benzyl (morpholin-3-ylmethyl)carbamate: A structurally related compound with a benzyl group instead of a tert-butyl group.

    Methyl (morpholin-3-ylmethyl)carbamate: Another related compound with a methyl group.

Uniqueness

®-tert-Butyl (morpholin-3-ylmethyl)carbamate is unique due to its specific chiral configuration and the presence of the tert-butyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other specialized applications.

Properties

IUPAC Name

tert-butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGAMPLHQAGRIU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628700
Record name tert-Butyl {[(3R)-morpholin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257850-83-1
Record name Carbamic acid, N-[(3R)-3-morpholinylmethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257850-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {[(3R)-morpholin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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